Structural Elucidation of 2-(2-Methoxyphenyl)ethanethiol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of 2-(2-Methoxyphenyl)ethanethiol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
2-(2-Methoxyphenyl)ethanethiol (CAS: 1268133-82-9) is a bifunctional organic molecule featuring an electron-rich anisole core and a flexible ethanethiol side chain. As a critical building block in medicinal chemistry and materials science, confirming its structural integrity is paramount. This whitepaper provides a rigorous, predictive, and mechanistic breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profile. By mapping the electronic environment—specifically the mesomeric (+M) and inductive (-I) effects of the methoxy group, and the anisotropic effects of the aromatic ring—we establish a self-validating framework for its structural elucidation.
Structural & Electronic Mapping
The chemical shifts of 2-(2-methoxyphenyl)ethanethiol are governed by three primary electronic phenomena:
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Resonance (+M Effect) of the Methoxy Group: The oxygen atom donates its lone pair into the aromatic π -system, significantly shielding the ortho (C3) and para (C5) carbons and their attached protons.
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Inductive (-I Effect) of Heteroatoms: The electronegative oxygen strongly deshields the ipso carbon (C2). Meanwhile, the sulfur atom exerts a moderate deshielding effect on the adjacent aliphatic carbons ( α and β positions).
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Aromatic Ring Current: The diamagnetic anisotropy of the benzene ring deshields the benzylic protons (Ar-CH 2 ).
1H NMR Resonance Analysis (Causality & Coupling)
The 1 H NMR spectrum in CDCl 3 at 298 K provides a distinct signature for both the aromatic and aliphatic regions, which can be predicted using standard empirical models such as those found in [1].
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Methoxy Protons (-OCH 3 ): Observed as a sharp singlet at 3.82 ppm . The strong electronegativity of the oxygen atom strips electron density from the methyl protons, pushing them downfield.
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Aliphatic Chain (Ar-CH 2 -CH 2 -SH):
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Ar-CH 2 (C1' protons): Resonate at 2.90 ppm as a triplet ( 3J=7.5 Hz). They are deshielded by the magnetic anisotropy of the adjacent aromatic ring.
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CH 2 -SH (C2' protons): Resonate at 2.70 ppm as a doublet of triplets (dt, 3J=7.5,8.0 Hz). They are deshielded by the adjacent sulfur atom. Crucially, these protons couple to both the benzylic protons and the thiol proton.
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Thiol Proton (-SH): Appears at 1.40 ppm as a triplet ( 3J=8.0 Hz). Unlike hydroxyl protons (-OH) which often undergo rapid chemical exchange and appear as broad singlets, thiol protons exchange much more slowly in dry, acid-free CDCl 3 . This allows the scalar coupling to the adjacent methylene protons to be clearly resolved, serving as a self-validating marker of sample purity and solvent quality [2].
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Aromatic Protons:
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H3 (ortho to OMe): 6.85 ppm (d, J=8.0 Hz). Highly shielded due to the +M effect of the methoxy group.
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H5 (para to OMe): 6.90 ppm (td, J=8.0,1.0 Hz). Also shielded by the +M effect.
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H6 (ortho to alkyl): 7.15 ppm (dd, J=7.5,1.5 Hz). Deshielded relative to H3/H5 as it lies outside the primary shielding zones of the methoxy group.
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H4 (meta to OMe): 7.20 ppm (td, J=8.0,1.5 Hz). The least shielded aromatic proton, reflecting the lack of resonance electron donation at the meta position [3].
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13C NMR Resonance Analysis (Additivity & Causality)
The 13 C NMR spectrum is assigned using established substituent additivity rules[1].
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Aromatic Carbons:
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C2 (C-OMe): 157.5 ppm . The direct attachment to the electronegative oxygen causes massive deshielding (-I effect).
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C1 (C-Alkyl): 129.5 ppm . The ipso carbon to the ethanethiol chain experiences mild deshielding.
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C3: 110.4 ppm . The most shielded carbon, directly ortho to the electron-donating methoxy group.
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C5: 120.5 ppm . Shielded by the para +M effect.
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C4 & C6: 127.5 ppm and 130.2 ppm , respectively. These reflect baseline aromatic shifts with minor perturbations from the substituents.
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Aliphatic & Methoxy Carbons:
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-OCH 3 : 55.2 ppm . A classic methoxy shift.
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Ar-CH 2 (C1'): 33.5 ppm . Shifted downfield by the aromatic ring and the β -effect of the thiol group.
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CH 2 -SH (C2'): 24.8 ppm . Shifted by the α -effect of the sulfur atom, which is significantly less electronegative than oxygen (hence, much further upfield than an equivalent alcohol, which would appear around 60 ppm).
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Experimental Protocols: A Self-Validating Workflow
To ensure the acquisition of high-fidelity data, the following standardized protocol must be adhered to[2].
Step 1: Sample Preparation
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Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of 2-(2-methoxyphenyl)ethanethiol in 0.6 mL of anhydrous CDCl 3 .
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Causality: Anhydrous solvent is critical. Trace water will catalyze the chemical exchange of the -SH proton, collapsing its diagnostic triplet into a broad singlet and obscuring the 3J coupling on the adjacent CH 2 group.
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Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Step 2: Spectrometer Calibration (Lock & Shim)
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Lock the spectrometer to the deuterium resonance of CDCl 3 .
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Perform gradient shimming (Z0, Z1, Z2) until the residual CHCl 3 solvent peak (7.26 ppm) has a line width at half-height (FWHM) of < 1.0 Hz [4].
Step 3: Acquisition Parameters
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1H NMR: Use a 30° flip angle (zg30 pulse program), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation ( T1 ) between pulses.
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13C NMR: Use a 45° flip angle, 512–1024 scans, and composite pulse decoupling (CPD, e.g., WALTZ-16) to remove 1 H- 13 C scalar coupling. Set D1 to 3 seconds.
Step 4: Data Processing
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Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising resolution.
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Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
Data Presentation
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl 3 , 298 K)
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -OCH 3 | 3.82 | s | - | 3H | Methoxy group |
| Ar-CH 2 | 2.90 | t | 7.5 | 2H | Benzylic methylene |
| CH 2 -SH | 2.70 | dt | 7.5, 8.0 | 2H | Thiol-adjacent methylene |
| -SH | 1.40 | t | 8.0 | 1H | Thiol proton |
| H3 (Ar) | 6.85 | d | 8.0 | 1H | Aromatic ortho to OMe |
| H5 (Ar) | 6.90 | td | 8.0, 1.0 | 1H | Aromatic para to OMe |
| H6 (Ar) | 7.15 | dd | 7.5, 1.5 | 1H | Aromatic ortho to alkyl |
| H4 (Ar) | 7.20 | td | 8.0, 1.5 | 1H | Aromatic meta to OMe |
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl 3 , 298 K)
| Position | Shift ( δ , ppm) | Type | Assignment Causality |
| C2 (Ar) | 157.5 | Cq | Deshielded by -I effect of oxygen |
| C1 (Ar) | 129.5 | Cq | Ipso to ethanethiol chain |
| C6 (Ar) | 130.2 | CH | Aromatic baseline |
| C4 (Ar) | 127.5 | CH | Aromatic baseline |
| C5 (Ar) | 120.5 | CH | Shielded by +M effect (para) |
| C3 (Ar) | 110.4 | CH | Highly shielded by +M effect (ortho) |
| -OCH 3 | 55.2 | CH 3 | Deshielded by oxygen |
| Ar-CH 2 | 33.5 | CH 2 | Deshielded by aromatic ring |
| CH 2 -SH | 24.8 | CH 2 | Deshielded by sulfur ( α -effect) |
Visualization
Caption: Spin-spin scalar coupling network of the ethanethiol side chain.
Caption: Standardized workflow for high-fidelity 1H and 13C NMR data acquisition.
References
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Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]
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Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]
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Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier, 2016. URL:[Link]
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Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2000. URL:[Link]
